ohioensin G
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Ohioensin G are not extensively documented in the literature. . Industrial production methods for this compound have not been widely reported, indicating that its synthesis is primarily conducted in research settings.
Chemical Reactions Analysis
Ohioensin G undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Ohioensin G has been studied for its potential therapeutic applications. It has shown promising results as an antioxidant, which can help in the treatment of diseases related to oxidative stress . Additionally, this compound has demonstrated cytotoxic activity against various human tumor cell lines, making it a potential candidate for cancer therapy . Its ability to inhibit protein tyrosine phosphatase 1B (PTP1B) suggests its potential use in treating metabolic disorders such as diabetes .
Mechanism of Action
The mechanism of action of Ohioensin G involves its interaction with molecular targets such as protein tyrosine phosphatase 1B (PTP1B) . By inhibiting PTP1B, this compound can modulate insulin signaling pathways, which is beneficial in managing diabetes . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
. These compounds share similar structural features but differ in their specific biological activities. For instance, Ohioensin F has shown stronger inhibitory activity against PTP1B compared to Ohioensin G . The unique combination of antioxidant and cytotoxic properties makes this compound distinct among its analogs .
Properties
Molecular Formula |
C23H16O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1R,14R,15S,23S)-6,9,11,14-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |
InChI |
InChI=1S/C23H16O6/c24-11-6-3-5-10-15(11)17-12(25)8-13(26)18-19(17)20-16(21(27)22(18)28)9-4-1-2-7-14(9)29-23(10)20/h1-8,16,20-21,23-27H/t16-,20+,21-,23+/m1/s1 |
InChI Key |
JFOHOILWNMBZGW-QSABTFIQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]3[C@@H]4[C@@H](O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)[C@@H]3O |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)C3O |
Synonyms |
ohioensin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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